molecular formula C14H15N5O3S2 B12476604 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide

Cat. No.: B12476604
M. Wt: 365.4 g/mol
InChI Key: CRTARXOUOFIRMK-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its versatile applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with acetic anhydride to form the thiadiazole ring. This intermediate is then reacted with 4-acetamidophenyl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiols or amines, depending on the reagents used.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole ring structure.

    Methazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.

    Cefazedone: An antibiotic that contains a thiadiazole ring.

Uniqueness

What sets 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide apart is its dual acetamido groups, which enhance its ability to form stable complexes with biological targets. This unique feature makes it a promising candidate for drug development and other applications where strong and specific interactions are required .

Properties

Molecular Formula

C14H15N5O3S2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15N5O3S2/c1-8(20)15-10-3-5-11(6-4-10)17-12(22)7-23-14-19-18-13(24-14)16-9(2)21/h3-6H,7H2,1-2H3,(H,15,20)(H,17,22)(H,16,18,21)

InChI Key

CRTARXOUOFIRMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C

Origin of Product

United States

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